1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)-
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Overview
Description
1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the phenylsulfonyl and pyrrolidinyl groups in this compound suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions using pyrrolidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound with a simpler structure.
3-Phenylsulfonyl-1H-indazole: Lacks the pyrrolidinyl group.
1-(3-Pyrrolidinyl)-1H-indazole: Lacks the phenylsulfonyl group.
Uniqueness
1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- is unique due to the combination of the phenylsulfonyl and pyrrolidinyl groups, which may confer distinct biological and chemical properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
651336-11-7 |
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Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-pyrrolidin-3-ylindazole |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,14-6-2-1-3-7-14)17-15-8-4-5-9-16(15)20(19-17)13-10-11-18-12-13/h1-9,13,18H,10-12H2 |
InChI Key |
MWHQMIGMGRGYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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